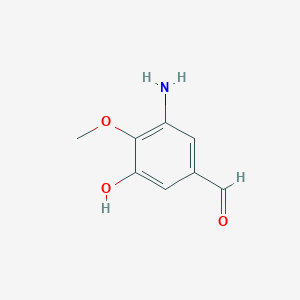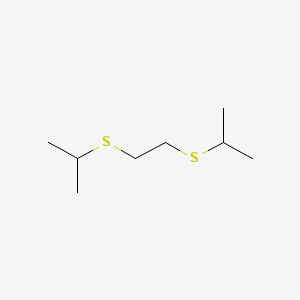
Ethane, 1,2-bis(isopropylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,2-bis(isopropylthio)-, also known as Propane, 2,2’-[1,2-ethanediylbis(thio)]bis-, is a chemical compound with the molecular formula C8H18S2 and a molecular weight of 178.359 g/mol . This compound is characterized by the presence of two isopropylthio groups attached to an ethane backbone, making it a member of the thioether family.
Méthodes De Préparation
The synthesis of Ethane, 1,2-bis(isopropylthio)- typically involves the reaction of ethylene dichloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by isopropylthio groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Ethane, 1,2-bis(isopropylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the thioether using reducing agents like lithium aluminum hydride.
Substitution: The isopropylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers.
Applications De Recherche Scientifique
Ethane, 1,2-bis(isopropylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thioether compounds.
Biology: The compound’s thioether groups make it useful in studying sulfur-containing biomolecules and their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting sulfur-containing enzymes.
Mécanisme D'action
The mechanism of action of Ethane, 1,2-bis(isopropylthio)- involves its interaction with molecular targets through its thioether groups. These groups can form covalent bonds with sulfur-containing enzymes, potentially inhibiting their activity. The pathways involved in these interactions are still under investigation, but they likely involve the formation of sulfoxides and sulfones as intermediates .
Comparaison Avec Des Composés Similaires
Ethane, 1,2-bis(isopropylthio)- can be compared with other similar thioether compounds such as:
Ethane, 1,2-bis(ethylthio)-: Similar structure but with ethyl groups instead of isopropyl groups.
Ethane, 1,2-bis(methylthio)-: Similar structure but with methyl groups instead of isopropyl groups.
Propane, 1,3-bis(isopropylthio)-: Similar structure but with a propane backbone instead of ethane.
The uniqueness of Ethane, 1,2-bis(isopropylthio)- lies in its specific isopropylthio groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
5865-15-6 |
|---|---|
Formule moléculaire |
C8H18S2 |
Poids moléculaire |
178.4 g/mol |
Nom IUPAC |
2-(2-propan-2-ylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C8H18S2/c1-7(2)9-5-6-10-8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
WAVNQKXWEKRZCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCCSC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
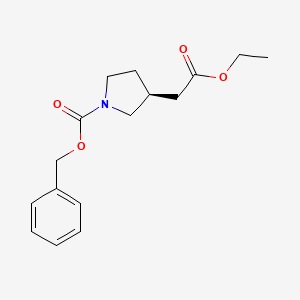
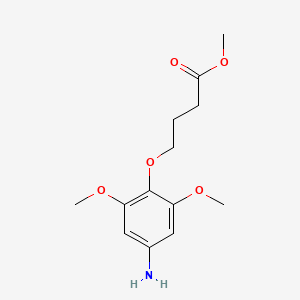
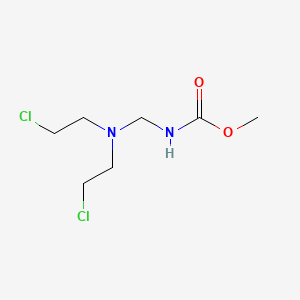
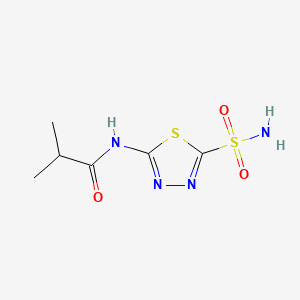
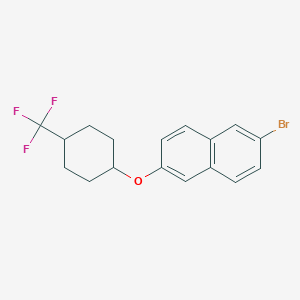
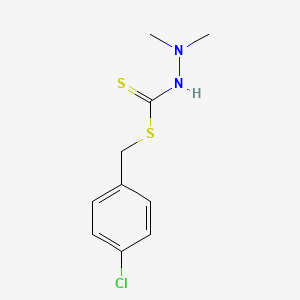
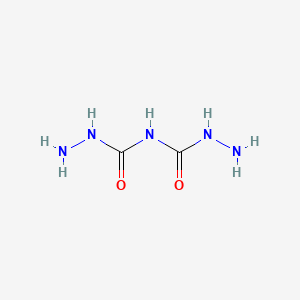
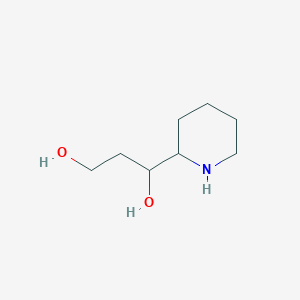

![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)
